molecular formula C19H15BrFN5O3 B2965267 5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921890-49-5

5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2965267
CAS No.: 921890-49-5
M. Wt: 460.263
InChI Key: ONPDSBFTXJHWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This specificity is crucial for research, as FGFR4 signaling, particularly in conjunction with its ligand FGF19, is a key driver in a subset of cancers, most notably hepatocellular carcinoma (HCC). The compound demonstrates potent anti-proliferative activity in hepatocellular carcinoma cell lines that are dependent on the FGF19-FGFR4 pathway . Its molecular design, featuring a pyrazolo[3,4-d]pyrimidinone core, allows for high-affinity binding to the FGFR4 kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades such as the MAPK and STAT3 pathways. This targeted mechanism makes it an invaluable chemical probe for dissecting the pathological roles of FGFR4 in oncogenesis and for evaluating FGFR4 as a therapeutic target in preclinical models. Research utilizing this inhibitor is focused on understanding mechanisms of drug resistance, identifying predictive biomarkers for FGFR4-targeted therapies, and developing effective treatment strategies for FGF19-driven cancers. Its high selectivity profile minimizes off-target effects on other FGFR family members, which is a significant advantage for clean pharmacological interpretation in complex biological systems .

Properties

IUPAC Name

5-bromo-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN5O3/c20-16-6-5-15(29-16)18(27)22-7-8-26-17-13(9-24-26)19(28)25(11-23-17)10-12-3-1-2-4-14(12)21/h1-6,9,11H,7-8,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPDSBFTXJHWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications in various diseases, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a furan ring, a pyrazolo-pyrimidine moiety, and a bromine substituent. The presence of the fluorobenzyl group may enhance its lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against lung and liver cancer cell lines .
  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Research indicates that certain pyrazolo-pyrimidine derivatives can selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
  • Mechanism of Action : The mechanism by which this compound exerts its effects likely involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. Studies have reported that related compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis at sub-micromolar concentrations .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study on a structurally similar pyrazolo-pyrimidine demonstrated an IC50 value of 0.25 µM against H1975 cells (a model for NSCLC), indicating potent activity .
  • Case Study 2 : Another derivative exhibited selective inhibition against double mutant EGFR with an IC50 value significantly lower than that for wild-type EGFR, showcasing its potential for targeted therapy .

Research Findings

Recent research has focused on synthesizing and evaluating various derivatives to enhance biological activity:

CompoundTargetIC50 (µM)Mechanism
Compound ANSCLC0.25Induces apoptosis
Compound BEGFR L858R/T790M8Selective inhibition
Compound CHepG2<0.4Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-Fluorobenzyl on pyrazolo-pyrimidine; bromo-furan carboxamide C₂₀H₁₇BrFN₅O₃ ~475.28 Reference compound for comparison.
5-Bromo-N-(2-(5-(3-Methylbenzyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Furan-2-Carboxamide 3-Methylbenzyl on pyrazolo-pyrimidine C₂₀H₁₈BrN₅O₃ 456.3 Methyl group at benzyl para position increases lipophilicity; lacks fluorine’s electronegativity.
5-Bromo-N-{1-[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}Furan-2-Carboxamide 4-Fluorophenyl on pyrazolo-pyrimidine; methylpyrazole linkage C₂₀H₁₃BrFN₇O₂ 482.3 Fluorophenyl group introduces planar aromaticity; methylpyrazole alters steric bulk.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-... Chromen-2-yl core with fluorophenyl substituents C₂₉H₂₀F₂N₆O₃S ~586.5 (estimated) Chromenone core enhances π-π stacking potential; sulfonamide group modifies solubility.
5-(4-Bromophenyl)-N-(5-Chloro-2-Pyridinyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide Tetrahydropyrimidine ring; trifluoromethyl and chloro groups C₁₉H₁₄BrClF₃N₅O 500.7 Saturated pyrimidine ring improves metabolic stability; halogenated groups enhance potency.

Structural and Electronic Analysis

  • Substituent Position Effects: The 2-fluorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the 3-methylbenzyl analog (). Fluorine’s ortho position may reduce rotational freedom, enhancing target binding .
  • Core Modifications: The tetrahydropyrimidine ring in ’s compound reduces ring strain and increases solubility compared to the dihydro-pyrimidinone core in the target compound . Chromenone-based analogs () exhibit fused aromatic systems, likely influencing UV absorbance and stability in biological assays .

Physicochemical and Bioactivity Insights

  • Lipophilicity : The 3-methylbenzyl analog () has higher logP due to the methyl group, whereas the 2-fluorobenzyl derivative balances lipophilicity with polarity from the fluorine atom .
  • Synthetic Accessibility: Compounds with tetrahydropyrimidine or chromenone cores () require multi-step synthesis, while pyrazolo-pyrimidine derivatives (target compound, ) are more straightforward to functionalize .
  • NMR Profiling : highlights that substituent-induced chemical shift changes (e.g., fluorine vs. methyl) in regions A and B (pyrazolo-pyrimidine core) can pinpoint structural modifications, aiding in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.